ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate
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Overview
Description
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate is a chemical compound with the molecular formula C16H21NO3. It is known for its unique structure, which includes a carbamate group attached to a cyclohexanone and a phenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a suitable cyclohexanone derivative and a phenylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various alkyl or aryl carbamates .
Scientific Research Applications
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate can be compared with other similar compounds, such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group attached to the carbamate moiety.
Cyclohexyl carbamate: Features a cyclohexyl group instead of a cyclohexanone group.
This compound is unique due to its combination of a cyclohexanone and phenyl group, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
ethyl N-[(2-oxocyclohexyl)-phenylmethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)17-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18/h3-5,8-9,13,15H,2,6-7,10-11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFECQZGWBFNSPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCC1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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